1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoquinoline alkaloids. This compound is characterized by a tetrahydroisoquinoline core structure with a carboxylic acid group attached at the sixth position. Isoquinoline alkaloids are known for their diverse biological activities and are found in various natural products.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
The safety information available indicates that 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . This means it is harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities, suggesting that they likely have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The interactions between this compound and these enzymes can influence the levels of neurotransmitters in the brain, thereby affecting neurological functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of monoamine oxidase, resulting in increased levels of monoamine neurotransmitters . This inhibition can lead to alterations in neurotransmitter signaling and subsequent changes in neuronal function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as neuroprotection and enhancement of cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of different metabolites . These metabolic pathways can influence the overall biological activity of this compound and its effects on cellular function. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then undergoes cyclization to yield the tetrahydroisoquinoline structure . Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Pictet-Spengler reaction is often favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound is a constrained analog of phenylalanine and shares a similar core structure with 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid: Another analog with the carboxylic acid group at a different position, exhibiting different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the PD-1/PD-L1 pathway makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMYLDYQDFRTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619469 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-32-0 | |
Record name | 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933752-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (31) significant in the context of Lifitegrast production?
A: The research paper highlights the importance of compound 31 as a key intermediate in a novel synthetic route for Lifitegrast []. This compound shares the core structure of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, which is crucial for the biological activity of Lifitegrast. The synthesis of 31 is considered advantageous as it avoids harsh reaction conditions previously employed, leading to a more efficient and higher-yielding process for Lifitegrast production [].
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